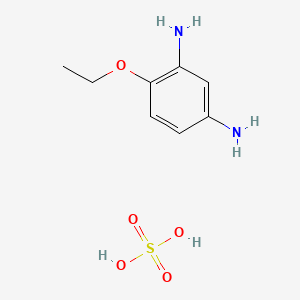

4-Ethoxybenzene-1,3-diamine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxybenzene-1,3-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.H2O4S/c1-2-11-8-4-3-6(9)5-7(8)10;1-5(2,3)4/h3-5H,2,9-10H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYXZLYZWDZVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5862-77-1 (Parent) | |

| Record name | m-Phenylenediamine, 4-ethoxy-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-1,3-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1070989 | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68015-98-5, 6219-69-8 | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68015-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediamine, 4-ethoxy-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-1,3-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068015985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1070989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzene-1,3-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXY-M-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPX558J12N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHOXY-1,3-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Ethoxybenzene-1,3-diamine sulfate: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Ethoxybenzene-1,3-diamine sulfate (CAS No: 68015-98-5), a specialized aromatic diamine of increasing importance in modern medicinal chemistry. While structurally related to compounds with historical use in the dye and polymer industries, its contemporary significance is primarily as a versatile building block in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document details the compound's chemical structure, physicochemical properties, and theoretical spectroscopic profile. It further outlines robust synthetic and purification protocols, grounded in established chemical principles. A core focus is placed on its application in drug development, exploring its role within the PROTAC modality. Finally, essential safety, handling, and storage procedures are discussed to ensure its responsible use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key chemical entity.

Introduction to a Key Synthetic Intermediate

Aromatic diamines are a class of organic compounds characterized by an aromatic ring substituted with two amino functional groups.[1] These molecules have long served as foundational components in the chemical industry, acting as crucial monomers for high-performance polymers and as precursors for dyes.[1] The strategic placement of amino and other functional groups on the benzene ring imparts unique chemical reactivity and physical properties, making them highly adaptable for various synthetic applications.

Emergence in Targeted Protein Degradation

In recent years, the field of drug discovery has witnessed a paradigm shift with the rise of targeted protein degradation. This strategy utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This compound has emerged as a valuable scaffold in this domain, specifically categorized as a "Protein Degrader Building Block".[2] Its distinct substitution pattern allows it to be incorporated into the linker component of PROTACs, which are heterobifunctional molecules designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

Scope of the Guide

This document serves as a senior-level technical resource, consolidating critical information on this compound. It moves beyond basic data to provide context, explain the rationale behind experimental procedures, and highlight its functional relevance in cutting-edge therapeutic development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This section details the structural and spectroscopic characteristics of this compound.

Core Chemical Structure

The compound consists of a 1,3-diaminobenzene core functionalized with an ethoxy group at the 4-position. It is supplied as a sulfate salt, which enhances its stability and handling characteristics as a solid. The positive charge is localized on the protonated amino groups, balanced by the sulfate dianion.

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifying and physical properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 68015-98-5 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ | [2] |

| Molecular Weight | 250.3 g/mol | [2] |

| Synonyms | 2,4-diaminoethoxybenzene sulfate | [4] |

| Purity | ≥95% (Commercially Available) | [2] |

| Physical Form | Solid (inferred from analogs) | [5] |

Theoretical Spectroscopic Characterization

While specific experimental spectra are not publicly available, the structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for quality control and reaction monitoring.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethoxy group should present as a triplet (for the -CH₃) and a quartet (for the -O-CH₂-). The three aromatic protons will appear as distinct multiplets in the aromatic region (approx. 6.0-7.5 ppm). The protons on the two amino groups will likely appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals. Six signals will be in the aromatic region, corresponding to the four substituted and two unsubstituted carbons of the benzene ring. Two additional signals will appear in the aliphatic region for the ethoxy group carbons.

-

Mass Spectrometry: Under electrospray ionization (ESI) in positive mode, the base peak would correspond to the free diamine (the cationic part minus the protons), C₈H₁₂N₂O, with an expected m/z of 152.10.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong N-H stretching bands from the primary amine groups (approx. 3200-3400 cm⁻¹). C-H stretches from the aromatic ring and the aliphatic ethoxy group will be visible around 2850-3100 cm⁻¹. Aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region, and a strong C-O stretch from the ether linkage is expected around 1200-1250 cm⁻¹. The presence of the sulfate counter-ion will contribute strong S=O stretching bands around 1100-1200 cm⁻¹.

Synthesis and Purification

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of production. The protocols described below are based on established transformations of analogous compounds.

Retrosynthetic Analysis and Key Strategies

A logical synthetic approach involves the installation of the amino groups via the reduction of nitro functionalities, a common and high-yielding transformation in organic synthesis. The sulfate salt is then formed in the final step by treating the purified diamine with sulfuric acid.

Caption: Retrosynthetic workflow for the target compound.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of a dinitro precursor, a method favored for its clean conversion and ease of product isolation. The choice of a palladium on carbon (Pd/C) catalyst is standard for this type of hydrogenation.[6]

Materials:

-

1-Ethoxy-2,4-dinitrobenzene

-

Ethanol (or Methanol)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

Dilute Sulfuric Acid (H₂SO₄)

-

Celite or another filtration aid

Procedure:

-

Vessel Preparation: To a hydrogenation vessel, add 1-Ethoxy-2,4-dinitrobenzene (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (typically 5-10 mol %). Causality Note: The inert atmosphere prevents premature reaction and is a critical safety measure as Pd/C can be pyrophoric.

-

Solvent Addition: Add a suitable solvent such as ethanol to dissolve/suspend the starting material.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50 psi). The reaction is typically stirred vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reduction of both nitro groups is generally complete within a few hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Self-Validation: The filtrate should be colorless, indicating the removal of the black catalyst and the consumption of the typically yellow nitro-aromatic starting material.

-

Salt Formation: To the clear filtrate, slowly add a stoichiometric amount of dilute sulfuric acid with stirring.

-

Precipitation and Isolation: The this compound salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any soluble impurities and then dry under vacuum to yield the final product.

Purification

For drug development applications, high purity is paramount. If required, the crude sulfate salt can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity should be verified using HPLC and NMR spectroscopy.

Applications in Drug Development

The primary value of this compound for the target audience lies in its application as a structural component in the design of novel therapeutics, particularly PROTACs.

Role as a PROTAC Building Block

PROTACs are composed of three key elements: a "warhead" that binds the target protein, a ligand that binds an E3 ligase, and a "linker" that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are critical for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The diamine structure of this compound provides two points of attachment, making it an excellent candidate for incorporation into the linker, allowing for synthetic diversification and optimization of linker properties.

Caption: The PROTAC mechanism of action.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogs like 4-Methoxybenzene-1,3-diamine sulfate provide a strong basis for hazard assessment.[5]

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[7]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Aquatic Hazard: Harmful to aquatic life.[8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[9]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage at 2-8°C in an inert atmosphere.

-

Incompatibilities: Keep away from strong oxidizing agents.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Avoid release to the environment.

Conclusion

This compound is a specialized chemical reagent whose value has grown significantly with the advancement of novel therapeutic modalities. Its well-defined structure, predictable reactivity, and bifunctional nature make it an ideal building block for the synthesis of complex molecules like PROTACs. By understanding its synthesis, properties, and proper handling, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation medicines.

References

- Sigma-Aldrich. (2025).

- Cato Research Chemicals. (2024).

- Fisher Scientific. (2025).

- Fisher Scientific Chemicals, Inc. (2025).

- Aldrich. (2025).

- PubChem. (2025).

- CP Lab Chemicals. (n.d.).

- Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- Benchchem. (n.d.).

- PubChem. (n.d.).

- BLD Pharm. (n.d.). 4-Ethoxybenzene-1,3-diamine.

- Benchchem. (n.d.). 4-Ethoxybenzene-1,3-diammonium dichloride.

- Angene International Limited. (2025).

- Organic Syntheses. (n.d.). 2,4-diaminotoluene.

Sources

- 1. This compound | 68015-98-5 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|CAS 68015-98-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]

- 5. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

4-Ethoxybenzene-1,3-diamine sulfate molecular weight

An In-depth Technical Guide to 4-Ethoxybenzene-1,3-diamine Sulfate

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, applications, and handling, grounded in established chemical principles.

Core Chemical Identity and Properties

This compound (CAS Number: 68015-98-5) is the sulfuric acid salt of 4-Ethoxybenzene-1,3-diamine.[1] The presence of the sulfate group enhances the stability and handling of the parent aromatic diamine, which is a versatile building block in organic synthesis. Aromatic diamines are a critical class of compounds, serving as monomers for high-performance polymers and as key intermediates in the synthesis of dyes and pharmaceuticals.[2] This particular compound is noted for its utility as a protein degrader building block, positioning it as a molecule of interest in modern drug discovery, particularly in the development of PROTACs and molecular glues.[1]

Physicochemical Data

The fundamental properties of this compound are summarized below. Understanding these properties is the first step in its effective application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O · H₂SO₄ (or C₈H₁₄N₂O₅S) | [1][2] |

| Molecular Weight | 250.27 g/mol | [2] |

| CAS Number | 68015-98-5 | [1][2] |

| Parent Diamine CAS | 5862-77-1 | [3] |

| Parent Diamine MW | 152.19 g/mol | [3] |

| Appearance | Varies; may be a powder | [4] |

| Common Synonyms | 2,4-Diaminophenetole sulfate, 4-Ethoxy-m-phenylenediamine sulfate | [2] |

| Purity | Typically ≥95% | [1][2] |

Synthesis Pathway and Rationale

While specific, peer-reviewed syntheses for this compound are not abundant in the literature, a logical and robust synthetic route can be constructed based on established methodologies for aromatic diamines.[2] The most common approach involves the reduction of a dinitro or a nitro-amino precursor. The ethoxy group is typically introduced via a Williamson ether synthesis.

A plausible synthetic workflow starts with the nitration of an appropriate phenetole precursor, followed by selective reduction of the nitro groups. The choice of reducing agent is critical for achieving high yields and avoiding side reactions. Catalytic hydrogenation is often preferred for its clean conversion and mild conditions.

Caption: Proposed synthesis of this compound.

Core Application: Synthesis of a PROTAC Linker

Given its designation as a "Protein Degrader Building Block," a primary application for this diamine is in the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] The two amino groups offer versatile handles for conjugation to E3 ligase ligands or linkers.

The following protocol outlines a representative workflow for coupling the diamine to a carboxylic acid-functionalized linker, a common step in PROTAC synthesis.

Experimental Protocol: Amide Coupling

Objective: To conjugate 4-Ethoxybenzene-1,3-diamine to a generic Boc-protected amino acid linker as a proof-of-principle.

Rationale: This reaction forms a stable amide bond. A monocoupling is desired, leaving the second amine free for subsequent reactions. Using a slight excess of the diamine can favor the mono-acylated product. HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Materials:

-

This compound

-

Boc-Gly-OH (or other suitable acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Neutralization: Dissolve 1.2 equivalents of this compound in a minimal amount of water and add a saturated solution of NaHCO₃ until the solution is basic (pH > 8). Extract the free diamine into EtOAc (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. This step is crucial to obtain the reactive free base from its stable salt form.

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of the carboxylic acid (Boc-Gly-OH) and 1.1 equivalents of HATU in anhydrous DMF.

-

Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester, which is highly reactive towards the amine.

-

Amine Addition: Add a solution of the free 4-Ethoxybenzene-1,3-diamine (1.2 equivalents) in anhydrous DMF to the activated acid mixture.

-

Coupling: Add 3.0 equivalents of DIPEA to the reaction mixture and stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired mono-acylated product.

Caption: Workflow for amide coupling using the diamine building block.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is classified as harmful if swallowed or in contact with skin, and harmful to aquatic life.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust.[5] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Avoid release to the environment.

Conclusion and Future Outlook

This compound is a valuable and versatile building block, particularly for researchers in medicinal chemistry and materials science. Its utility in constructing complex molecules like protein degraders underscores its relevance in modern research. While detailed studies on this specific molecule are somewhat limited, its structural similarity to other well-studied aromatic diamines provides a solid foundation for its application.[2] The protocols and data presented in this guide offer a robust starting point for scientists looking to incorporate this compound into their research and development workflows.

References

4-Ethoxybenzene-1,3-diamine sulfate CAS number

An In-Depth Technical Guide to 4-Ethoxybenzene-1,3-diamine Sulfate

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic amine intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's chemical identity, synthesis methodologies, analytical validation, applications, and safety protocols. By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the effective utilization and handling of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine salt. The presence of two nucleophilic amine groups and an activating ethoxy group on the benzene ring makes it a valuable precursor in various synthetic applications. Its formulation as a sulfate salt often enhances stability and simplifies handling compared to the free base.

The definitive Chemical Abstracts Service (CAS) number for this compound is 68015-98-5 [1][2][3]. It is crucial to distinguish this from related isomers and analogs, such as the methoxy- or 1,2-diamine variants, which possess different CAS numbers and may exhibit distinct reactivity and toxicological profiles.

Molecular Structure

The structure consists of a 1,3-diaminated benzene ring substituted with an ethoxy group at the 4-position, neutralized by one equivalent of sulfuric acid.

Caption: Fig. 1: Structure of this compound

Physicochemical Data Summary

A compilation of key properties for this compound is presented below. This data is essential for designing experiments, ensuring safety, and predicting behavior in various chemical systems.

| Property | Value | Source(s) |

| CAS Number | 68015-98-5 | [1][2][3] |

| Molecular Formula | C₈H₁₄N₂O₅S (or C₈H₁₂N₂O·H₂SO₄) | [1][3][4] |

| Molecular Weight | 250.27 g/mol | [1][3][4] |

| Synonyms | 4-Ethoxy-m-phenylenediamine sulfate, 4-Ethoxy-1,3-benzenediamine sulfate | [4] |

| Purity | Typically ≥95% | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Synthesis and Manufacturing Insights

The synthesis of this compound follows a classical pathway for aromatic amine production, involving the strategic introduction and transformation of functional groups on a benzene scaffold. The general approach involves the nitration of an ethoxybenzene precursor followed by reduction and subsequent salt formation.

Plausible Synthetic Pathway

A common and industrially viable route begins with phenetole (ethoxybenzene).

-

Dinitration: Phenetole is subjected to electrophilic aromatic substitution using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The ethoxy group is an ortho-, para-director, leading to the formation of 2,4-dinitrophenetole. The choice of reaction conditions (temperature, concentration) is critical to maximize the yield of the desired dinitro isomer and minimize side reactions.

-

Reduction: The dinitro intermediate is then reduced to the corresponding diamine. A widely used method is the Béchamp reduction, which employs iron powder in a mildly acidic aqueous medium (e.g., with hydrochloric or acetic acid)[5]. This method is favored for its cost-effectiveness and high efficiency in converting nitro groups to amines[5]. Alternative reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C)[6][7].

-

Sulfate Salt Formation: The resulting free base, 4-Ethoxybenzene-1,3-diamine, is often unstable and prone to oxidation. To improve stability and ease of handling, it is converted to its sulfate salt. This is achieved by dissolving the diamine in a suitable solvent (e.g., ethanol) and treating it with sulfuric acid, which precipitates the stable this compound salt[5].

Caption: Fig. 2: Plausible Synthesis Workflow

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its successful application in research and development. A multi-faceted analytical approach is typically employed.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying the active component. A reverse-phase C18 column with a UV detector is highly effective for separating the aromatic diamine from potential impurities.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides definitive structural confirmation by determining the molecular weight of the parent compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the exact molecular structure, confirming the positions of the ethoxy and amine substituents on the aromatic ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the functional groups present (N-H, C-O, S=O stretches), serving as a rapid identity check.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust method for the quantitative analysis of this compound, adapted from established methods for similar aromatic amines[8].

Objective: To determine the purity of a sample by calculating the area percentage of the main peak.

-

Instrumentation & Columns:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: Gradient of Acetonitrile (ACN) and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)[8].

-

Gradient Program:

-

0-5 min: 10% ACN

-

5-20 min: 10% to 90% ACN

-

20-25 min: 90% ACN

-

25-30 min: 90% to 10% ACN

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by PDA scan).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve ~10 mg of the this compound sample in the mobile phase (initial conditions) to prepare a stock solution of ~1 mg/mL.

-

Further dilute the stock solution to a working concentration of ~0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

-

-

Analysis and Interpretation:

-

Inject the prepared sample into the HPLC system.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Caption: Fig. 3: HPLC-UV Analytical Workflow

Applications in Research and Development

Aromatic diamines are foundational building blocks in organic synthesis and materials science[2]. This compound is particularly relevant in several cutting-edge areas.

-

Intermediate for Dyes and Pigments: Historically, alkoxy-substituted diamines have been crucial intermediates in the production of dyes for various applications, including hair and fur coloring[2]. The specific arrangement of functional groups allows for the synthesis of a wide range of colored compounds through diazotization and coupling reactions[9].

-

Polymer Synthesis: Aromatic diamines serve as essential monomers for creating high-performance polymers like polyamides and polyimides, which are noted for their exceptional thermal stability and mechanical strength[2].

-

Medicinal Chemistry and Drug Development: The compound is listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues[1]. These advanced therapeutic modalities require versatile chemical handles like the diamine functionality for linking different parts of the final molecule. The diamine groups can act as nucleophiles or be modified to form heterocycles, which are common scaffolds in bioactive molecules[10].

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential to ensure personnel safety and maintain compound integrity. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

Hazard Identification

Based on data for related aromatic amines and sulfates, the compound should be handled as potentially hazardous. Key warnings include:

-

Harmful if swallowed, in contact with skin, or if inhaled [11].

-

May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols[11][13].

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11][12].

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[11][12]. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains[14].

Conclusion

This compound (CAS 68015-98-5) is a significant chemical intermediate with established and emerging applications in materials science and pharmaceutical development. Its synthesis is based on well-understood principles of aromatic chemistry, and its quality can be rigorously controlled using standard analytical techniques like HPLC. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full potential in a research and development setting. This guide provides the foundational knowledge required for its safe and effective use.

References

-

4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. (n.d.). CP Lab Chemicals. Available at: [Link]

-

4-Ethoxy-m-phenylenediamine sulfate | CAS#:6219-69-8. (n.d.). Chemsrc. Available at: [Link]

-

4-Methoxybenzene-1,3-diamine;sulfate | C7H10N2O5S-2. (n.d.). PubChem. Available at: [Link]

- 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds. (n.d.). Google Patents.

-

1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S. (n.d.). PubChem. Available at: [Link]

-

This compound. (n.d.). Appchem. Available at: [Link]

-

1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1). (n.d.). EPA System of Registries. Available at: [Link]

-

2,4-diaminotoluene. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. (2015, August 26). European Patent Office. Available at: [Link]

-

The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021, February 10). RSC Publishing. Available at: [Link]

- Preparation method of 4,4'-diaminobenzenesulphonamide. (n.d.). Google Patents.

-

Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. (n.d.). EPA NEPIC. Available at: [Link]

- Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. (n.d.). Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 68015-98-5 | Benchchem [benchchem.com]

- 3. appchemical.com [appchemical.com]

- 4. 4-Ethoxy-m-phenylenediamine sulfate | CAS#:6219-69-8 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. benchchem.com [benchchem.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. 4-Ethoxybenzene-1,3-diammonium dichloride | 67801-06-3 | Benchchem [benchchem.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. itwreagents.com [itwreagents.com]

An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzene-1,3-diamine Sulfate

Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis of 4-Ethoxybenzene-1,3-diamine sulfate (CAS No: 6219-69-8), a key intermediate in the production of various dyes and pigments.[1] The narrative emphasizes the rationale behind procedural choices, from the selection of the synthetic route to the specific reaction conditions and purification strategies. The protocol is designed to be self-validating, with integrated characterization and quality control steps. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood synthetic procedure.

Strategic Overview: Rationale for the Synthetic Pathway

The synthesis of this compound is most effectively approached via a multi-step process starting from a readily available and economical precursor. The chosen pathway involves the dinitration of phenetole (ethoxybenzene), followed by the selective reduction of the nitro groups to amines, and concluding with the formation of the stable sulfate salt.

Causality Behind the Chosen Route:

-

Precursor Accessibility: Phenetole is a common laboratory reagent and industrial chemical, providing an economical starting point.

-

Regiochemical Control: The ethoxy group is an ortho-, para-directing activator. This electronic influence allows for predictable and high-yield dinitration at the 2- and 4-positions (renumbered to 1,3-diamine relative to the 4-ethoxy position in the final product).

-

Robust Reduction Chemistry: The reduction of aromatic nitro groups is a well-established and high-yielding transformation. Several reliable methods exist, with catalytic hydrogenation or metal-acid systems being the most prominent. We will detail the use of iron in an acidic medium, a method favored for its cost-effectiveness and efficiency.[2]

-

Product Stability: Aromatic diamines are susceptible to air oxidation, which can lead to discoloration and the formation of polymeric impurities.[3] Converting the free diamine to its sulfate salt significantly enhances its stability, improves its handling characteristics, and often aids in purification by inducing crystallization.[1]

The overall synthetic workflow is illustrated below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part A: Synthesis of 4-Ethoxy-1,3-dinitrobenzene (Intermediate)

This step introduces two nitro groups onto the ethoxybenzene ring. The reaction must be performed under strict temperature control to prevent runaway reactions and the formation of undesired byproducts.

Materials and Reagents:

-

Phenetole (Ethoxybenzene)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Methanol

-

Ice

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

-

Acid Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding 75 mL of concentrated nitric acid to 100 mL of concentrated sulfuric acid, with cooling.

-

Initial Charge: Add 50 mL of concentrated sulfuric acid to the reaction flask and cool it to 0-5 °C.

-

Substrate Addition: Slowly add 0.5 moles of phenetole to the sulfuric acid in the flask, ensuring the temperature does not exceed 10 °C.

-

Nitration: Begin the dropwise addition of the nitrating mixture from the funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5-10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation. The addition should take approximately 60-90 minutes.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Work-up: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice (~1 kg) with stirring. A yellow solid will precipitate.

-

Isolation and Washing: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper. This removes residual acids.

-

Purification: Recrystallize the crude solid from methanol to yield pale yellow needles of 4-Ethoxy-1,3-dinitrobenzene.

-

Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Part B: Synthesis of this compound

This stage involves the reduction of the dinitro intermediate to the diamine, followed by immediate conversion to the sulfate salt. The procedure is adapted from well-established methods for the reduction of dinitrotoluenes.[2]

Materials and Reagents:

-

4-Ethoxy-1,3-dinitrobenzene (from Part A)

-

Iron powder, fine grade (~300 mesh)

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

6 N Sulfuric Acid

-

Celite or filter aid

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, create a slurry of 1.5 moles of iron powder in 200 mL of 50% aqueous ethanol.

-

Charge Reactant: Add 0.25 moles of 4-Ethoxy-1,3-dinitrobenzene to the flask.

-

Initiation: Heat the mixture to a gentle reflux on a water bath with vigorous stirring. Slowly add a solution of 5 mL of concentrated hydrochloric acid in 25 mL of 50% ethanol. The HCl acts as a catalyst to activate the iron surface.

-

Reduction: The reaction is exothermic. Maintain a steady reflux for 2-3 hours after the acid addition is complete. The progress can be monitored by TLC until the starting dinitro compound is no longer visible. The color of the mixture will change from yellow to a dark brown or black suspension.

-

Neutralization and Filtration: While still hot, carefully make the mixture just alkaline to litmus paper by adding a 15% alcoholic potassium hydroxide solution. This precipitates iron hydroxides. Immediately filter the hot mixture through a pad of Celite to remove the iron powder and its oxides. Wash the filter cake with two portions of hot 95% ethanol to ensure complete recovery of the product.

-

Salt Formation: Combine the filtrate and washes in a beaker. While stirring, slowly add 85 mL of 6 N sulfuric acid. The this compound will precipitate as a light-colored solid.

-

Isolation: Cool the mixture in an ice bath to 15-20 °C to maximize precipitation. Isolate the product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with two small portions of cold 95% ethanol to remove any remaining impurities. Dry the product to a constant weight.

Caption: Simplified reaction mechanisms for nitration and reduction steps.

Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR | Aromatic protons with characteristic splitting patterns, signals for the ethoxy group (triplet and quartet), and amine protons. |

| ¹³C NMR | Signals corresponding to the eight unique carbon atoms in the molecule. | |

| FT-IR | Characteristic peaks for N-H stretching (amines), C-O stretching (ether), aromatic C-H, and strong, broad peaks for the sulfate counter-ion. | |

| Purity | HPLC | A single major peak corresponding to the product, with purity typically >98%. |

| Physical Constant | Melting Point | A sharp melting point (with decomposition) should be observed. The analogous 4-methoxy sulfate has a melting point of 189-192°C.[4] |

| Molecular Weight | Mass Spec (ESI+) | The free diamine should be observed at m/z corresponding to [C₈H₁₂N₂O + H]⁺. |

Table 1: Key Analytical Data for Product Validation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Ethoxybenzene-1,3-diamine | C₈H₁₂N₂O | 152.19[5] |

| Sulfuric Acid | H₂SO₄ | 98.08[5] |

| This compound | C₈H₁₄N₂O₅S | 250.27 [5][6] |

Table 2: Molecular Information

Safety, Handling, and Waste Disposal

Hazard Assessment:

-

Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate PPE including acid-resistant gloves, splash goggles, and a lab coat.

-

Nitro Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin. They are also potentially explosive, although dinitrophenetole is not considered a primary explosive.

-

Aromatic Amines: The product, an aromatic diamine, should be handled as a suspected mutagen and carcinogen, similar to its methoxy analogue, 2,4-diaminoanisole sulfate.[7][8] Avoid inhalation of dust and skin contact.

-

Solvents: Ethanol is flammable. Ensure no ignition sources are present during its use.

Personal Protective Equipment (PPE):

-

Safety goggles, nitrile gloves, and a flame-retardant lab coat must be worn at all times.

-

Work should be conducted in a well-ventilated chemical fume hood.

Waste Disposal:

-

All acidic and basic aqueous waste should be neutralized before disposal.

-

Organic solvent waste should be collected in appropriately labeled containers.

-

Solid waste containing iron should be disposed of according to institutional guidelines for heavy metal waste.

References

-

LookChem. (n.d.). Cas 6219-69-8, 4-ETHOXY-m-PHENYLENEDIAMINE SULFATE. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). 4-Methoxy-1,3-benzenediamine and its sulfate: Human health tier II assessment. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Ethoxy-m-phenylenediamine sulfate | CAS#:6219-69-8. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 4-ETHOXY-M-PHENYLENEDIAMINE SULFATE. Retrieved from [Link]

- Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.

-

ScienceMadness Discussion Board. (2025, February 4). One pot reduction of dinitro compounds to diamines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). (2001). 2,4-DIAMINOANISOLE AND ITS SALTS. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. innospk.com [innospk.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. publications.iarc.who.int [publications.iarc.who.int]

An In-Depth Technical Guide to the Solubility of 4-Ethoxybenzene-1,3-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Foreword: From Data to Decision-Making

In the landscape of pharmaceutical research and chemical synthesis, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. For active pharmaceutical ingredients (APIs), solubility governs bioavailability. For chemical intermediates, it dictates reaction kinetics, purification strategies, and overall process efficiency. This guide is dedicated to 4-ethoxybenzene-1,3-diamine sulfate, a compound of interest in various synthetic pathways. While publicly available, comprehensive solubility data for this specific salt is scarce, a common challenge in early-stage research.

This document, therefore, deviates from a simple data sheet. It is structured as a practical whitepaper, empowering you, the researcher, with not only the available data on this compound and its close analogs but also with the robust experimental frameworks required to generate precise, reliable solubility data in your own laboratory. As a Senior Application Scientist, my objective is to bridge the gap between theoretical understanding and practical application, ensuring that the methodologies presented herein are both scientifically sound and field-proven.

Physicochemical Characterization: Building a Predictive Foundation

A thorough understanding of a compound's intrinsic physicochemical properties is the cornerstone of predicting its solubility behavior. While some data for the target molecule, this compound, is available, a more complete picture can be constructed by examining its parent amine and closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Ethoxybenzene-1,3-diamine (Parent) | 4-Ethoxy-1,2-benzenediamine (Isomer) | 4-Methoxybenzene-1,3-diamine Sulfate (Analog) |

| CAS Number | 68015-98-5[1] | 5862-77-1 | 1197-37-1 | 39156-41-7 |

| Molecular Formula | C₈H₁₂N₂O · H₂SO₄[1] | C₈H₁₂N₂O | C₈H₁₂N₂O | C₇H₁₀N₂O · H₂SO₄ |

| Molecular Weight | 250.3 g/mol [1] | 152.19 g/mol | 152.19 g/mol [2] | 236.25 g/mol [3] |

| Melting Point | Data not available | Data not available | 71.5 °C[2] | ~189-192 °C (decomposes)[3] |

| Boiling Point | Data not available | Data not available | 295 °C[2] | Data not available |

| pKa (Predicted) | Data not available | ~4.5 - 5.5 (Anilinium ions) | Data not available | Data not available |

| logP (Predicted) | Data not available | ~1.0 - 1.5 | Data not available | Data not available |

| Appearance | Data not available | Data not available | Solid[2] | Off-white to violet or dark brown powder[3] |

Expert Insights:

-

The Impact of Salt Formation: The conversion of the parent diamine to its sulfate salt is expected to significantly increase its aqueous solubility. The primary amino groups are basic and will be protonated by sulfuric acid, forming ammonium ions which are highly polar and readily solvated by water.

-

Structural Analogs as Predictors: The high water solubility reported for the isomeric free base, 4-ethoxy-1,2-benzenediamine, is a strong qualitative indicator that our target compound will also exhibit significant aqueous solubility[2]. The primary difference is the position of the amino groups, which is unlikely to negate the solubility-enhancing effect of salt formation.

-

pKa and pH-Dependence: The pKa values of the protonated amino groups are critical. In solutions with a pH below the pKa, the compound will exist predominantly in its charged, more soluble, cationic form. As the pH increases above the pKa, the compound will deprotonate to the less soluble free base, leading to a significant decrease in solubility.

Experimental Framework for Solubility Determination

The absence of comprehensive public data necessitates a robust in-house experimental protocol. The following sections provide a self-validating workflow for determining the solubility of this compound.

Core Methodology: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method, as recommended by guidelines from the OECD (Organisation for Economic Co-operation and Development). This method measures the saturation concentration of a solute in a given solvent at a specific temperature.

dot

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a clear glass vial. The excess is critical to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., deionized water, ethanol, pH 7.4 phosphate buffer).

-

Equilibration: Seal the vials securely and place them in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: Allow the vials to rest, permitting the excess solid to sediment. Centrifugation at a low speed can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. Causality Note: This step is crucial to prevent artificially high concentration readings. The filter material should be validated to ensure it does not adsorb the analyte.

-

Dilution & Quantification: Accurately dilute the filtered sample with the analytical mobile phase to a concentration within the calibrated range of the quantification method. Analyze the sample using the validated HPLC-UV method described in Section 3.

pH-Dependent Solubility Profiling

For an ionizable compound like this, a pH-solubility profile is essential. The shake-flask protocol is repeated using a series of buffered aqueous solutions across a physiologically and industrially relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

dot

Caption: Influence of pH on the Solubility of an Amine Salt.

Analytical Quantification: A Validated HPLC-UV Method

Accurate quantification of the dissolved analyte is paramount. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a reliable and widely accessible technique for this purpose. Aromatic amines like this compound typically exhibit strong UV absorbance.

Method Parameters

Table 2: Recommended Starting Parameters for HPLC-UV Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte remains protonated, promoting sharp peak shapes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | 5% to 95% B over 5 minutes | A generic screening gradient to ensure elution of the compound and any potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | Minimizes potential for peak distortion. |

| Detection | Diode Array Detector (DAD), 280 nm | 280 nm is a common wavelength for aromatic compounds. DAD allows for spectral confirmation of the peak. |

Method Validation

The analytical method must be validated to ensure its reliability, following principles outlined in guidelines such as ICH Q2(R1).

-

Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) from a known stock solution. Plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Analyze replicate preparations of at least three different concentrations. Accuracy (% recovery) should be within 98-102%, and precision (% RSD) should be <2%.

-

Specificity: Analyze a blank (mobile phase) and a placebo (solubility buffer) to ensure no interfering peaks are present at the retention time of the analyte.

Safety and Handling

Given the hazard profile of related aromatic amines, this compound should be handled with appropriate caution. The methoxy analog is classified as a suspected mutagen and potential carcinogen.[4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

-

Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Pathway to Data-Driven Decisions

This guide provides a comprehensive framework for understanding and, critically, for experimentally determining the solubility of this compound. By combining the foundational knowledge of its physicochemical properties with robust, validated experimental and analytical protocols, researchers can generate the high-quality data necessary for informed decision-making in drug development and chemical synthesis. The principles and methodologies detailed herein are designed to be universally applicable, providing a reliable pathway from scientific uncertainty to empirical clarity.

References

-

PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzene-1,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzene-1,3-diamine sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

Greenbook. (2015, September 4). Safety Data Sheet: Defy Amine 4. Retrieved from [Link]

-

Angene Chemical. (2024, August 20). Safety Data Sheet: 4-Methoxybenzene-1,3-diamine sulfate hydrate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxy-1,2-benzenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 4-Ethoxybenzene-1, 3-diamine sulfate, min 95%, 1 gram. Retrieved from [Link]

-

Howei Pharm. (n.d.). CAS 85137-09-3 C8H14N2O5S 4-Ethoxybenzene-1,2-diamine sulfate 95+%. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Ethoxybenzene-1,3-diamine Sulfate

Introduction: The Analytical Imperative for Aromatic Diamines

4-Ethoxybenzene-1,3-diamine sulfate is an aromatic diamine salt with a molecular structure that presents unique analytical challenges and holds significance in various chemical synthesis landscapes, including as a potential building block for complex molecules or as a related substance in pharmaceutical and cosmetic manufacturing.[1][2] Aromatic amines are a class of compounds frequently used in the synthesis of dyes, polymers, and pharmaceuticals.[3][4] Their presence, even at trace levels as impurities, requires rigorous identification and quantification to ensure product safety and efficacy, in line with stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6]

This guide provides an in-depth, multi-technique spectroscopic protocol for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the analytical strategy. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide complementary information, culminating in a holistic and definitive analytical portrait of the molecule. Each protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Strategy

A robust analytical strategy begins with a fundamental understanding of the target molecule. This compound consists of a 1,3-disubstituted benzene ring bearing two primary amine groups and an ethoxy group. The sulfate anion acts as a counter-ion, forming a salt. This structure dictates the spectroscopic behavior we anticipate observing.

Our approach is to use a combination of techniques to probe different aspects of the molecule:

-

NMR Spectroscopy to map the carbon-hydrogen framework.

-

IR Spectroscopy to identify functional groups and bond vibrations.

-

Mass Spectrometry to determine the exact mass and fragmentation patterns.

-

UV-Vis Spectroscopy to analyze the electronic transitions within the conjugated system.

This orthogonal approach is critical in modern analytical chemistry for comprehensive structural confirmation and impurity profiling.[7][8]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[7] For a salt like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as its polarity effectively dissolves the salt, and it allows for the observation of exchangeable protons (N-H) from the amine groups, which would be lost or broadened in protic solvents.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum will reveal the precise arrangement of hydrogen atoms.

-

Aromatic Region (δ 6.0-7.5 ppm): The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments. Their coupling patterns (ortho, meta) will be key to confirming their relative positions.

-

Amine Protons (δ 4.5-5.5 ppm): The two -NH₂ groups are expected to appear as broad singlets. Their chemical shift can be concentration-dependent. The presence of the sulfate salt may result in the observation of a broad signal corresponding to the protonated amine, depending on the exact nature of the salt in solution.

-

Ethoxy Group (δ 1.3-1.4 ppm and 4.0-4.1 ppm): This group will present a classic ethyl pattern: a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (-O-CH₂) protons coupled to the methyl protons.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The carbon NMR spectrum complements the proton data by defining the carbon skeleton.

-

Aromatic Region (δ 100-160 ppm): Six distinct signals are expected for the six aromatic carbons, with carbons attached to heteroatoms (oxygen and nitrogen) appearing further downfield.

-

Ethoxy Group (δ ~14 ppm and ~63 ppm): The methyl carbon (-CH₃) will appear upfield, while the methylene carbon (-O-CH₂) will be further downfield due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

| Predicted Spectroscopic Data (NMR) | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Assignment | Predicted δ (ppm), Multiplicity | Predicted δ (ppm) |

| Ethoxy -CH₃ | ~1.35, triplet | ~14 |

| Ethoxy -O-CH₂ | ~4.05, quartet | ~63 |

| Ar-H | 6.0 - 7.5, complex multiplets | 100 - 125 |

| Ar-C-N | - | 135 - 150 |

| Ar-C-O | - | 155 - 160 |

| -NH₂ | 4.5 - 5.5, broad singlet | - |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, we expect to see characteristic bands for the amine, ether, aromatic, and sulfate groups.

Predicted IR Absorption Bands (ATR)

-

N-H Stretching (3200-3500 cm⁻¹): Primary amines typically show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9]

-

C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions for both aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) from the ethoxy group.

-

C=C Aromatic Ring Stretching (1450-1600 cm⁻¹): A series of sharp bands in this region are characteristic of the benzene ring.

-

C-O Ether Stretching (1200-1250 cm⁻¹): A strong, characteristic band for the aryl-alkyl ether linkage is expected here.

-

S=O Stretching (~1100 cm⁻¹): The sulfate counter-ion will exhibit a very strong, broad absorption band characteristic of the S=O stretch.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis. For an ionic compound like this, Electrospray Ionization (ESI) is the ideal technique, as it is a soft ionization method suitable for polar and non-volatile molecules.

Caption: ESI-MS workflow for analyzing the diamine sulfate salt.

Predicted Mass Spectrum (ESI-MS)

We analyze the compound in both positive and negative ion modes.

-

Positive Ion Mode (ESI+): The spectrum will be dominated by the protonated molecule of the free base, [C₈H₁₂N₂O + H]⁺. The calculated exact mass for this ion is 153.1028 Da. High-resolution mass spectrometry (HRMS), such as with a TOF or Orbitrap analyzer, can confirm the elemental composition.

-

Negative Ion Mode (ESI-): This mode will detect the sulfate counter-ion, likely as the bisulfate anion [HSO₄]⁻ at m/z 96.9601 Da.

Experimental Protocol: LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for analyzing pharmaceutical compounds and their impurities.[8][10]

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like methanol/water.

-

Chromatography (HPLC/UPLC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process.

-

-

Mass Spectrometry (ESI-MS):

-

Interface the LC system with an ESI-MS detector.

-

Acquire data in both positive and negative ion scanning modes over a mass range of m/z 50-500.

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment on the parent ion at m/z 153.10.

-

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The presence of the benzene ring substituted with strong electron-donating groups (auxochromes) like -NH₂ and -OC₂H₅ will cause significant absorption in the UV region.

Predicted UV-Vis Spectrum

Aromatic amines typically exhibit two primary absorption bands.[11]

-

π → π* transition: A strong absorption band is expected in the 230-250 nm range.

-

n → π* transition: A weaker, longer-wavelength absorption band is expected around 280-300 nm, which is characteristic of the lone pair electrons on the nitrogen and oxygen atoms interacting with the aromatic ring. The exact position of the absorption maximum (λ_max) is sensitive to the solvent used.[12]

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Scan the wavelength range from 200 nm to 400 nm.

-

Record the wavelength(s) of maximum absorbance (λ_max).

-

| Predicted Spectroscopic Data (Other) | IR (cm⁻¹) | MS (m/z) | UV-Vis (λ_max, nm) |

| Key Feature | Predicted Range | Expected Ion | Predicted Range |

| N-H Stretch | 3200 - 3500 | [M+H]⁺ (Positive Mode) | ~240 |

| C-O Stretch | 1200 - 1250 | 153.10 (C₈H₁₃N₂O⁺) | ~290 |

| S=O Stretch | ~1100 (broad, strong) | [HSO₄]⁻ (Negative Mode) | - |

| - | - | 97.0 (HSO₄⁻) | - |

Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR defines the C-H framework, IR confirms the functional groups, MS provides the exact molecular weight and formula, and UV-Vis spectroscopy characterizes the electronic properties. This comprehensive approach ensures a high degree of confidence in the compound's identity and purity, a foundational requirement for any application in research, development, or manufacturing. The protocols and predicted data herein serve as a robust guide for any scientist tasked with the characterization of this, or structurally similar, molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 5862-77-1|4-Ethoxybenzene-1,3-diamine|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 9. mdpi.com [mdpi.com]

- 10. biotech-spain.com [biotech-spain.com]

- 11. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Purity Analysis of 4-Ethoxybenzene-1,3-diamine Sulfate

Introduction: The Critical Role of Purity in Aromatic Diamine Intermediates

4-Ethoxybenzene-1,3-diamine sulfate, an aromatic diamine, is a crucial intermediate in the synthesis of high-performance polymers, specialized dyes, and potentially, active pharmaceutical ingredients (APIs).[1][2][3] In these applications, the purity of the starting material is not merely a quality metric; it is a critical determinant of the final product's performance, safety, and regulatory compliance. Undesired impurities, even at trace levels, can have significant consequences, including altered polymer properties, unpredictable color in dyes, and potential toxicity in pharmaceutical products.[4]